N-[4-[4-[[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamoylamino]naphthalen-1-yl]oxypyridin-2-yl]-2-methoxyacetamide
Overview
Description
The compound “US8933228, Ref 2” is a novel chemical entity primarily used in respiratory formulations. It is known for its role as an inhibitor of p38 mitogen-activated protein kinase enzymes, particularly the alpha and gamma sub-types. This compound has shown significant potential in the treatment of inflammatory diseases and respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US8933228, Ref 2” involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are documented in various chemical databases and research articles.
Industrial Production Methods
Industrial production of “US8933228, Ref 2” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
“US8933228, Ref 2” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
Scientific Research Applications
“US8933228, Ref 2” has a wide range of scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of other complex molecules.
Biology: It is studied for its role in inhibiting specific enzymes and pathways involved in inflammatory responses.
Medicine: It is explored for its potential therapeutic effects in treating respiratory disorders and inflammatory diseases.
Industry: It is used in the development of pharmaceutical formulations and other chemical products
Mechanism of Action
The mechanism of action of “US8933228, Ref 2” involves the inhibition of p38 mitogen-activated protein kinase enzymes. These enzymes play a crucial role in the inflammatory response by regulating the production of pro-inflammatory cytokines. By inhibiting these enzymes, “US8933228, Ref 2” helps reduce inflammation and alleviate symptoms of respiratory disorders .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other p38 mitogen-activated protein kinase inhibitors, such as:
- US10238658
- US10813932
- US9242960
- US9249125
- US9701670
Uniqueness
“US8933228, Ref 2” stands out due to its high selectivity for the p38 mitogen-activated protein kinase alpha and gamma sub-types, which reduces the risk of off-target effects and enhances its safety profile. This selectivity makes it a promising candidate for therapeutic applications in treating inflammatory diseases and respiratory disorders .
Properties
Molecular Formula |
C33H34N6O4 |
---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
N-[4-[4-[[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamoylamino]naphthalen-1-yl]oxypyridin-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C33H34N6O4/c1-21-10-12-22(13-11-21)39-30(19-28(38-39)33(2,3)4)37-32(41)35-26-14-15-27(25-9-7-6-8-24(25)26)43-23-16-17-34-29(18-23)36-31(40)20-42-5/h6-19H,20H2,1-5H3,(H,34,36,40)(H2,35,37,41) |
InChI Key |
AVUUHIYJPTWYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OC5=CC(=NC=C5)NC(=O)COC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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